molecular formula C8H6FN3S B187938 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 59565-51-4

5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B187938
CAS No.: 59565-51-4
M. Wt: 195.22 g/mol
InChI Key: COIYYVXYSKVNIO-UHFFFAOYSA-N
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Description

Anticonvulsant Agent 3 is a pharmacological compound used primarily in the treatment of epileptic seizures. It belongs to a class of drugs known as anticonvulsants or antiepileptic drugs, which are designed to prevent or reduce the frequency and severity of seizures. These compounds work by stabilizing neuronal membranes and inhibiting the rapid firing of neurons that can lead to seizures.

Biochemical Analysis

Biochemical Properties

5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process . This includes interactions with any transporters or binding proteins, and any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticonvulsant Agent 3 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its pharmacological properties. Common synthetic routes include:

Industrial Production Methods: Industrial production of Anticonvulsant Agent 3 often involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products: The major products of these reactions depend on the specific functional groups present on Anticonvulsant Agent 3 and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Biological Activity

5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their pharmacological potential. The presence of the fluorine atom in the phenyl ring is significant as it can enhance biological activity through various mechanisms, including increased lipophilicity and altered electronic properties.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against both bacterial and fungal strains. The following table summarizes its antimicrobial efficacy compared to standard drugs:

MicroorganismMinimum Inhibitory Concentration (MIC)Standard DrugStandard MIC
Staphylococcus aureus20 μg/mLCiprofloxacin16 μg/mL
Escherichia coli25 μg/mLCiprofloxacin16 μg/mL
Pseudomonas aeruginosa28 μg/mLCiprofloxacin32 μg/mL
Candida albicans24 μg/mLFluconazole26 μg/mL
Aspergillus niger22 μg/mLFluconazole24 μg/mL

The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger . The fluorinated derivatives showed enhanced antibacterial effects, with inhibition rates between 81% and 91% .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. Studies reveal that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The following table highlights the IC50 values for different cell lines:

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)12.5
A549 (Lung cancer)0.2
HeLa (Cervical cancer)4.2
HepG2 (Liver cancer)9.6

The mechanism of action appears to involve cell cycle arrest at the G2/M phase and downregulation of specific oncogenes such as MMP2 and VEGFA in treated cells . The presence of electron-withdrawing groups like fluorine enhances the cytotoxicity of these compounds .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of fluorinated thiadiazole derivatives indicated that compounds with halogen substitutions exhibited significantly higher antibacterial activity compared to their non-fluorinated counterparts. Specifically, the fluorinated derivative showed an MIC of 20 μg/mL against Staphylococcus aureus, outperforming many existing antibiotics .
  • Anticancer Potential : In vitro studies demonstrated that the derivative containing the fluorophenyl group exhibited potent growth inhibition in MCF-7 cells with an IC50 value of 12.5 µM. This suggests that modifications to the thiadiazole scaffold can lead to enhanced antitumor activity .

Properties

IUPAC Name

5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIYYVXYSKVNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339177
Record name 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59565-51-4
Record name 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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